molecular formula C30H16F2O2 B12576888 Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- CAS No. 194936-19-1

Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-

Cat. No.: B12576888
CAS No.: 194936-19-1
M. Wt: 446.4 g/mol
InChI Key: YRMRMRMSNRNNNK-UHFFFAOYSA-N
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Description

Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- is a chemical compound with the molecular formula C30H16F2O2 and a molecular weight of 446.444 g/mol . This compound is known for its unique structure, which includes two 4-fluorophenyl groups attached to an ethynylphenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

194936-19-1

Molecular Formula

C30H16F2O2

Molecular Weight

446.4 g/mol

IUPAC Name

1,2-bis[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethane-1,2-dione

InChI

InChI=1S/C30H16F2O2/c31-27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)29(33)30(34)26-15-7-22(8-16-26)2-4-24-11-19-28(32)20-12-24/h5-20H

InChI Key

YRMRMRMSNRNNNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C(=O)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)F

Origin of Product

United States

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